

# APD597 Phase 1 Clinical Trial Results and Safety Data: A Comparative Guide

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## Compound of Interest

Compound Name: APD597

Cat. No.: B1665132

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This guide provides a comparative analysis of the Phase 1 clinical trial results and safety data for **APD597**, a G protein-coupled receptor 119 (GPR119) agonist formerly under development for the treatment of type 2 diabetes. The performance of **APD597** is compared with other GPR119 agonists and established therapeutic classes, including dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists.

## Executive Summary

**APD597** (also known as JNJ-38431055) demonstrated a favorable safety and tolerability profile in Phase 1 clinical trials involving healthy volunteers and individuals with type 2 diabetes. The compound exhibited dose-proportional pharmacokinetics and showed evidence of target engagement through the stimulation of incretin hormones (GLP-1, GIP, and PYY). While a single dose of **APD597** reduced glucose excursion during an oral glucose tolerance test, multiple doses did not lead to a significant change in the 24-hour weighted mean glucose in subjects with type 2 diabetes, suggesting limited efficacy with continued dosing.<sup>[1][2]</sup> The development of **APD597** was discontinued after Phase 1 trials.<sup>[3]</sup>

This guide compares the available data for **APD597** with other GPR119 agonists that have entered clinical development, as well as with the established DPP-4 inhibitor sitagliptin and the GLP-1 receptor agonist class.

## Comparative Analysis of Phase 1 Clinical Data

The following tables summarize the available quantitative data from Phase 1 clinical trials of **APD597** and its comparators.

**Table 1: Pharmacokinetic Profile of GPR119 Agonists and Comparators**

Compound	Class	Half-life (t <sub>1/2</sub> )	Key Pharmacokinetic Observations
APD597 (JNJ-38431055)	GPR119 Agonist	~13 hours (suspension)	Dose-proportional systemic exposure.[4]
MBX-2982	GPR119 Agonist	Not Reported	Generally safe and efficacious in Phase 1 and a 28-day Phase 2 study.[5]
DS-8500a	GPR119 Agonist	Not Reported	Tolerated in single oral doses up to 600 mg and 7-day multiple oral doses up to 300 mg/day in healthy Japanese men.[6]
Sitagliptin	DPP-4 Inhibitor	~12.4 hours	Well-established pharmacokinetic profile.[7]
Liraglutide	GLP-1 RA	~13 hours	Once-daily subcutaneous administration.

**Table 2: Pharmacodynamic Effects of GPR119 Agonists and Comparators in Phase 1/1b Studies**

Compound	Class	Key Pharmacodynamic Findings
APD597 (JNJ-38431055)	GPR119 Agonist	Increased post-meal GLP-1 and GIP. A single dose decreased glucose excursion in an OGTT, but multiple doses did not alter 24-h weighted mean glucose.[1][2]
DA-1241	GPR119 Agonist	In a Phase 1b study in type 2 diabetes patients, 100mg DA-1241 showed similar blood glucose improvement to 100mg sitagliptin.
MBX-2982	GPR119 Agonist	Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP.[5] A 17% higher GLP-1 response during a mixed-meal test compared to placebo was observed.[5][8]
DS-8500a	GPR119 Agonist	In a Phase 2b study, demonstrated dose-dependent HbA1c lowering compared with placebo at week 12.[6]
Sitagliptin	DPP-4 Inhibitor	Increases active GLP-1 and GIP levels, leading to improved glycemic control.[7]
Liraglutide	GLP-1 RA	Reduces HbA1c levels and promotes weight loss.[9]

**Table 3: Safety and Tolerability Profile from Phase 1 Studies**

Compound	Class	Key Safety and Tolerability Findings
APD597 (JNJ-38431055)	GPR119 Agonist	Well tolerated and not associated with hypoglycemia. [1][2][4]
MBX-2982	GPR119 Agonist	Not associated with serious safety or tolerability concerns in Phase 1 and a 28-day Phase 2 study.[5]
DS-8500a	GPR119 Agonist	Tolerated in single and multiple oral doses in healthy subjects. [6]
Sitagliptin	DPP-4 Inhibitor	Generally well-tolerated with a low risk of hypoglycemia when used as monotherapy.[7]
Liraglutide	GLP-1 RA	Most common adverse events are gastrointestinal (nausea, diarrhea). Low risk of hypoglycemia.[9]

## Experimental Protocols

### APD597 (JNJ-38431055) Phase 1b Study in Subjects with Type 2 Diabetes

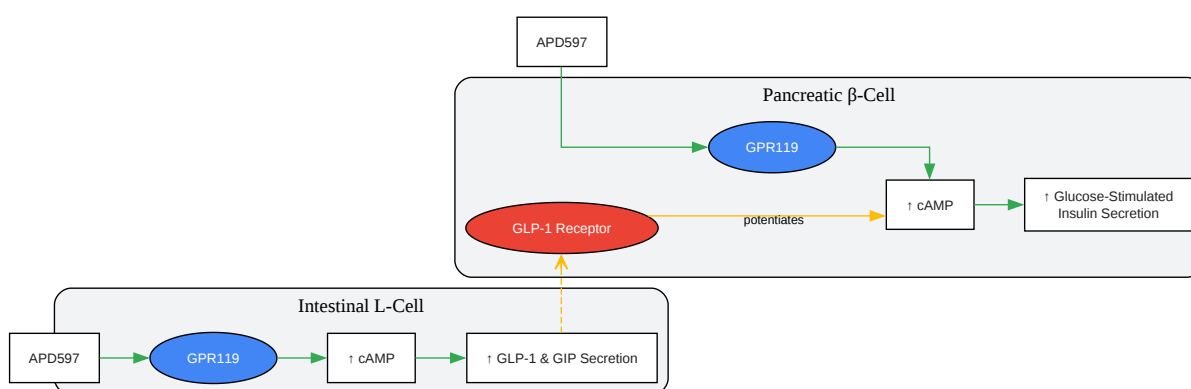
- Study Design: A randomized, double-blind, placebo- and positive-controlled, single-dose crossover study, and a randomized, double-blind, placebo-controlled multiple-dose parallel design study.[2]
- Participants: Male and female subjects aged 25-60 years with a diagnosis of type 2 diabetes for at least 6 months.[2]
- Interventions:

- Single-dose crossover study: JNJ-38431055 (100 mg and 500 mg), sitagliptin (100 mg), or placebo.[2]
- Multiple-dose parallel study: JNJ-38431055 (500 mg) once daily for 14 consecutive days or placebo.[2]
- Outcome Measures: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations. Safety and tolerability were also assessed.[2]

## Signaling Pathways and Experimental Workflows

### APD597 Mechanism of Action

**APD597** is an agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed on pancreatic  $\beta$ -cells and intestinal L-cells. Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of insulin from  $\beta$ -cells in a glucose-dependent manner and the secretion of incretin hormones, such as GLP-1 and GIP, from L-cells. These incretins further potentiate glucose-stimulated insulin secretion.

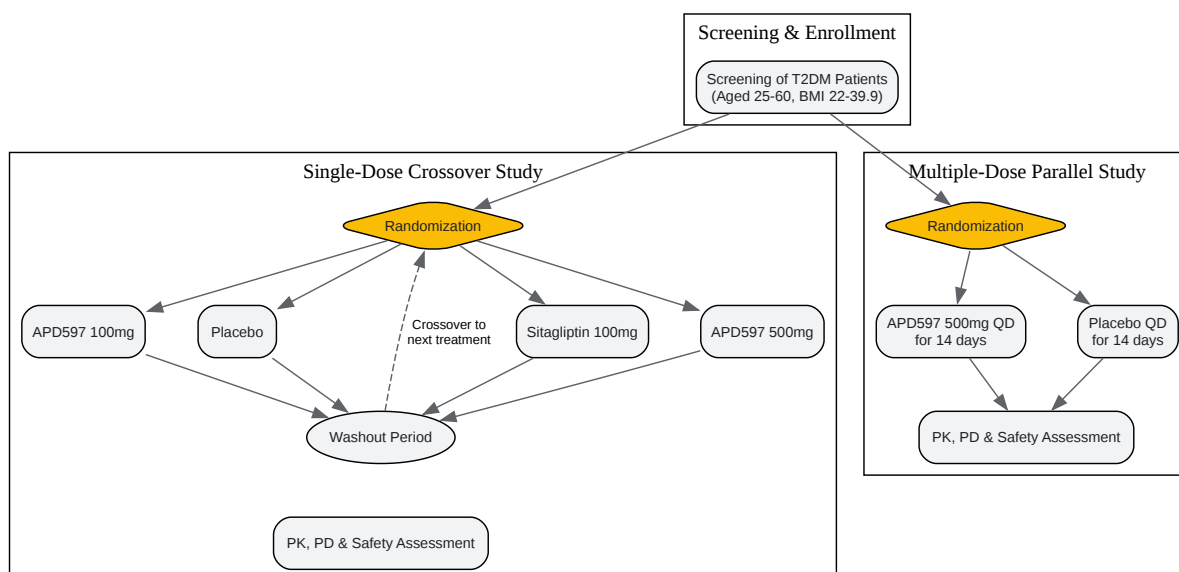


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## APD597 Signaling Pathway

## Phase 1b Clinical Trial Workflow for APD597

The following diagram illustrates the workflow of the Phase 1b clinical trial of **APD597** in subjects with type 2 diabetes, as described in the available literature.



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### APD597 Phase 1b Study Workflow

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